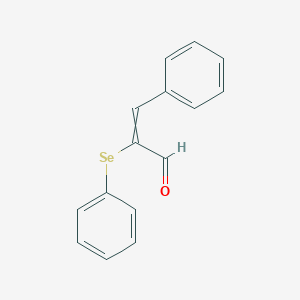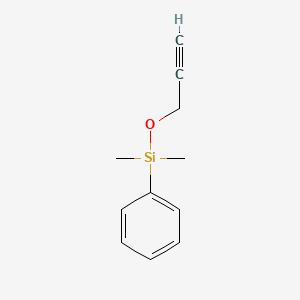
Silane, dimethylphenyl(2-propynyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dimethylphenyl(2-propynyloxy)-: is a chemical compound with the molecular formula C11H14OSi. It is a member of the silane family, which are silicon analogs of alkanes. This compound is characterized by the presence of a dimethylphenyl group and a 2-propynyloxy group attached to the silicon atom. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dimethylphenyl(2-propynyloxy)- typically involves the reaction of dimethylphenylchlorosilane with propargyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of Silane, dimethylphenyl(2-propynyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, dimethylphenyl(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The 2-propynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the 2-propynyloxy group.
Applications De Recherche Scientifique
Silane, dimethylphenyl(2-propynyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various applications, including drug delivery and imaging.
Mécanisme D'action
The mechanism of action of Silane, dimethylphenyl(2-propynyloxy)- involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The 2-propynyloxy group can participate in various reactions, such as nucleophilic substitution and addition, leading to the formation of new compounds with different properties .
Comparaison Avec Des Composés Similaires
Dimethylphenylsilane: Similar in structure but lacks the 2-propynyloxy group.
Trimethylsilylpropyne: Contains a propyne group but different substituents on the silicon atom.
Phenyltrimethylsilane: Similar to dimethylphenylsilane but with different substituents.
Uniqueness: Silane, dimethylphenyl(2-propynyloxy)- is unique due to the presence of both a dimethylphenyl group and a 2-propynyloxy group. This combination of functional groups provides the compound with unique reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
89813-13-8 |
|---|---|
Formule moléculaire |
C11H14OSi |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
dimethyl-phenyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C11H14OSi/c1-4-10-12-13(2,3)11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 |
Clé InChI |
DAGFSRASQRHDKB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




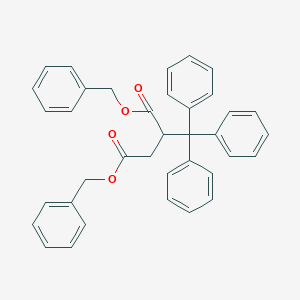
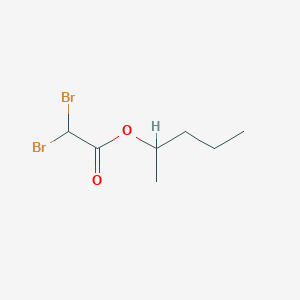
![4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide](/img/structure/B14372766.png)
![1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid](/img/structure/B14372772.png)


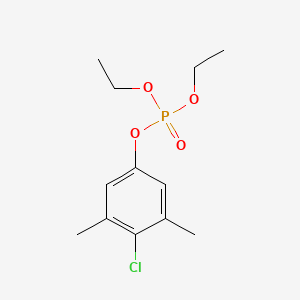
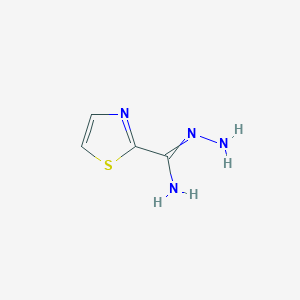
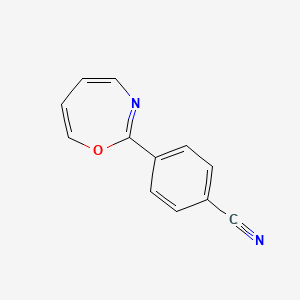
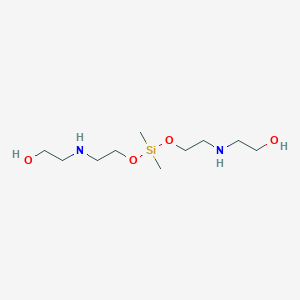
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
